N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide
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Description
The compound contains a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been studied for their potential anti-tubercular activity . The compound also contains a tetrahydrothieno[2,3-c]pyridine moiety, which is a bicyclic structure containing a pyridine ring fused to a thiophene ring. This structure is part of a larger class of compounds known as heterocyclic compounds, which are often bioactive and are commonly found in pharmaceutical drugs.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific substituents present on the benzothiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analytical techniques, including NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy .Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 , which play a crucial role in the inflammatory response.
Mode of Action
The compound likely interacts with its targets, the COX enzymes, by binding to their active sites and inhibiting their activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain perception, and fever generation. By inhibiting COX enzymes, the compound reduces the production of these molecules, thereby alleviating symptoms associated with their overproduction .
Result of Action
The inhibition of COX enzymes by the compound results in a decrease in the production of prostaglandins and thromboxanes. This can lead to a reduction in inflammation, pain, and fever. In vitro studies have shown that similar compounds exhibit significant anti-inflammatory activity .
Future Directions
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16(29)28-13-11-18-21(15-28)33-25(23(18)24-26-19-9-5-6-10-20(19)32-24)27-22(30)12-14-31-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLENWQVRHDLTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCOC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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